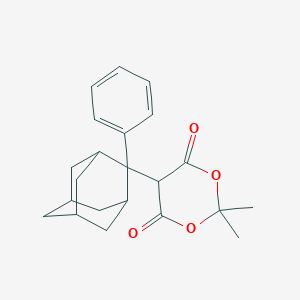![molecular formula C21H21NO2 B373009 2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] CAS No. 3712-79-6](/img/structure/B373009.png)
2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] is a chemical compound with the molecular formula C19H21NO2 It is characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon, attached to an aminoethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] typically involves the reaction of pyrene-1-carbaldehyde with 2-aminoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol].
Análisis De Reacciones Químicas
Types of Reactions
2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imine intermediate can be reduced to form the aminoethanol derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyrene-1-carboxylic acid derivatives.
Reduction: Formation of 2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol].
Substitution: Formation of various substituted pyrene derivatives.
Aplicaciones Científicas De Investigación
2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] has diverse applications in scientific research, including:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Employed in studying cellular uptake and localization of fluorescent compounds.
Medicine: Potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of 2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The pyrene moiety facilitates the compound’s insertion into hydrophobic environments, while the aminoethanol group allows for hydrogen bonding with biological molecules. These interactions can influence cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-Hydroxyethyl(phenylmethyl)amino]ethanol
- 2-[2-Hydroxyethyl(naphthylmethyl)amino]ethanol
- 2-[2-Hydroxyethyl(anthracen-1-ylmethyl)amino]ethanol
Uniqueness
2,2'-[(1-Pyrenylmethyl)imino]bis[ethanol] is unique due to the presence of the pyrene moiety, which imparts strong fluorescence and hydrophobic characteristics. This makes it particularly useful in applications requiring fluorescent labeling and imaging.
Propiedades
IUPAC Name |
2-[2-hydroxyethyl(pyren-1-ylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c23-12-10-22(11-13-24)14-18-7-6-17-5-4-15-2-1-3-16-8-9-19(18)21(17)20(15)16/h1-9,23-24H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOQTFIXZQSSIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN(CCO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-indol-3-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B372930.png)
![7-(1-Hydroxyethyl)-spiro(3-oxa-1-azabicyclo[4.2.0]octane-2,1'-cylohexane)-8-one](/img/structure/B372931.png)
![Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetaldehyde {2,4-dinitrophenyl}hydrazone](/img/structure/B372934.png)






methyl]-3-hydroxybutanoicacid](/img/structure/B372942.png)
![{[(Phenylacetyl)amino]oxy}acetic acid](/img/structure/B372943.png)

